N-(5-Aminopentyl)acetamide hydrochloride
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Overview
Description
Monoacetylcadaverine (hydrochloride) is a metabolite of the endogenous polyamine cadaverine. It is formed from cadaverine via acetylation in the nuclear and microsomal fractions of isolated mouse brain . This compound has been found to have increased plasma levels in patients with schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoacetylcadaverine (hydrochloride) is synthesized from cadaverine through an acetylation reactionThe reaction typically occurs in the nuclear and microsomal fractions of isolated mouse brain .
Industrial Production Methods: While specific industrial production methods for monoacetylcadaverine (hydrochloride) are not well-documented, the general approach would involve large-scale acetylation of cadaverine under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Monoacetylcadaverine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Monoacetylcadaverine (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its role in cellular processes and its effects on different biological systems.
Mechanism of Action
Monoacetylcadaverine (hydrochloride) exerts its effects through its interaction with various molecular targets and pathways. It is formed from cadaverine via acetylation, which modifies its chemical properties and biological activity. The exact mechanism by which it affects biological systems is still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
Cadaverine: The parent compound of monoacetylcadaverine, known for its role in various biological processes and industrial applications.
N-acetylcadaverine: Another acetylated derivative of cadaverine, with similar chemical properties.
Uniqueness: Monoacetylcadaverine (hydrochloride) is unique due to its specific acetylation pattern, which distinguishes it from other derivatives of cadaverine. This modification alters its chemical and biological properties, making it a distinct compound with unique applications and effects.
Properties
IUPAC Name |
N-(5-aminopentyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVIMPWXPUYLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.